molecular formula C11H9N3O3 B3054009 2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one CAS No. 5761-58-0

2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one

Cat. No.: B3054009
CAS No.: 5761-58-0
M. Wt: 231.21 g/mol
InChI Key: USTHVNSOBXSHJI-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group attached to the pyrazole ring and a phenyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one typically involves the reaction of 3-nitro-1H-pyrazole with a suitable phenyl ethanone derivative under specific reaction conditions. Commonly used methods include:

    Nitration Reaction:

    Condensation Reaction: The condensation of 3-nitro-1H-pyrazole with phenyl ethanone derivatives under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitro-1H-pyrazol-1-yl)pyrimidine
  • 2-(3-Nitro-1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)acetamide
  • 2-(3-Nitro-1H-pyrazol-1-yl)-1-(1-piperidinyl)ethanone

Uniqueness

2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10(9-4-2-1-3-5-9)8-13-7-6-11(12-13)14(16)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTHVNSOBXSHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350576
Record name ST008432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5761-58-0
Record name ST008432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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